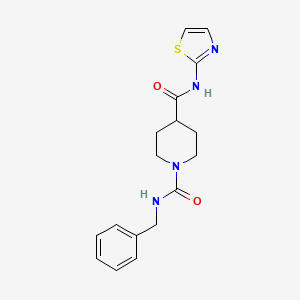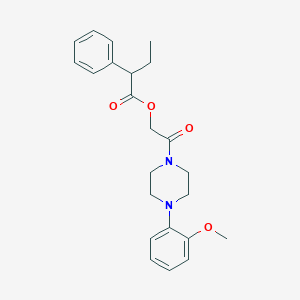
2-(4-(2-甲氧基苯基)哌嗪-1-基)-2-氧代乙基 2-苯基丁酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate is a useful research compound. Its molecular formula is C23H28N2O4 and its molecular weight is 396.487. The purity is usually 95%.
BenchChem offers high-quality 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-oxoethyl 2-phenylbutanoate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
α1-肾上腺素受体拮抗作用
该化合物已显示出作为α1-肾上腺素受体配体的潜力,该受体与多种疾病有关,例如心脏肥大、充血性心力衰竭、高血压等。 研究表明,该化合物的衍生物对α1-肾上腺素受体具有亲和力,这可能对治疗神经系统疾病有益 .
中枢神经系统药物发现
α1-肾上腺素受体是针对中枢神经系统 (CNS) 新药发现的重要靶点。 该化合物与这些受体的相互作用对于开发治疗神经退行性疾病和精神疾病的药物可能至关重要 .
抗高血压疗法
2-(4-(2-甲氧基苯基)哌嗪-1-基)-2-氧代乙基 2-苯基丁酸酯的衍生物已被研究用于抗高血压疗法。 该化合物的结构与已知的抗高血压药物相似,表明其在控制血压方面的潜在用途 .
药代动力学和先导化合物识别
计算机模拟对接和分子动力学模拟以及吸收、分布、代谢和排泄 (ADME) 计算已确定了该类化合物中具有前景的先导化合物,以便进一步研究其作为潜在的α1-肾上腺素受体拮抗剂 .
乌拉地尔的合成
一种改进的乌拉地尔合成路线,该路线是一种用于治疗原发性高血压的重要药物,始于一种与2-(4-(2-甲氧基苯基)哌嗪-1-基)-2-氧代乙基 2-苯基丁酸酯结构相关的化合物。 这突出了该化合物在合成具有临床意义的药物中的相关性 .
抗真菌剂的开发
该化合物的一些衍生物已被合成作为潜在的抗真菌剂。 这些衍生物经过分子内环化形成具有潜在抗真菌活性的新化合物 .
作用机制
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied . They play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate .
Mode of Action
The compound interacts with its target, the α1-AR, by acting as a ligand . It shows a significant affinity for the α1-AR, with most of the novel compounds showing alpha1-adrenergic affinity in the range from 22 nM to 250 nM . This interaction results in the activation or blockade of these receptors, which is a major therapeutic approach for the treatment of numerous disorders .
Biochemical Pathways
The interaction of the compound with the α1-AR affects the adrenergic signaling pathway . This pathway is associated with numerous neurodegenerative and psychiatric conditions . The endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine, are also targets for the α1-AR .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . These studies have identified promising lead compounds that exhibit an acceptable pharmacokinetic profile .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with the α1-AR . This interaction can lead to the contraction of smooth muscles in various parts of the body, including the blood vessels, lower urinary tract, and prostate .
属性
IUPAC Name |
[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl] 2-phenylbutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-3-19(18-9-5-4-6-10-18)23(27)29-17-22(26)25-15-13-24(14-16-25)20-11-7-8-12-21(20)28-2/h4-12,19H,3,13-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHMGBVULWYMFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)OCC(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-(3-isopropylphenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(4-methylpiperidin-1-yl)methanone](/img/structure/B2359226.png)
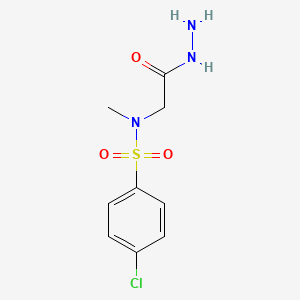
![1-(3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2359229.png)

![2-[6-(4-chlorophenyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2359234.png)
![(E)-N-(3-chlorophenyl)-3-[1-[2-chloro-5-(trifluoromethyl)phenyl]-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enamide](/img/structure/B2359236.png)
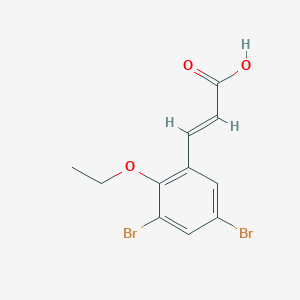
![8-chloro-5-oxo-N-phenyl-1-thioxo-4,5-dihydro-1H-thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2359238.png)
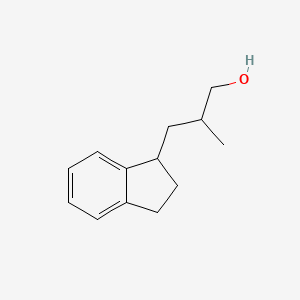
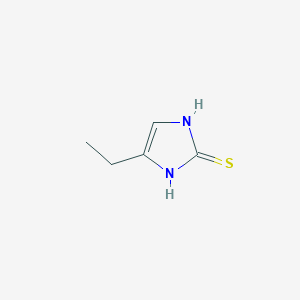
![4-(chloromethyl)-3-methyl-6-oxo-6H,7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2359241.png)
